2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride
Description
Properties
Molecular Formula |
C11H17ClN2 |
|---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-3-2-4-11(13-9)7-10-5-6-12-8-10;/h2-4,10,12H,5-8H2,1H3;1H |
InChI Key |
LBNPXUXMVVKVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC2CCNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methylpyrrolidine Precursors
A key step in the preparation involves the hydrogenation of suitable precursors to form 2-methylpyrrolidine intermediates. This hydrogenation is typically performed in non-corrosive alkyl alcohol solvents (such as Ci-C6 alkyl alcohols) under a hydrogen atmosphere or by generating hydrogen in situ (e.g., using platinum or rhodium catalysts with sodium borohydride). The reaction is conducted preferably at ambient temperature and above atmospheric pressure to ensure efficiency and safety. This process yields the 2-methylpyrrolidine intermediate directly without isolating salts or other intermediates.
Coupling with Pyridine Derivatives
The 2-methylpyrrolidine intermediate is then reacted with a 2-methyl-6-(bromomethyl)pyridine derivative to install the pyrrolidin-3-ylmethyl substituent at the 6-position of the pyridine ring. This coupling reaction is often catalyzed by copper(I) chloride in polar aprotic solvents such as dimethylformamide (DMF) under a nitrogen atmosphere. The reaction mixture is heated between 100 °C and 160 °C for 10 to 48 hours to achieve high yields. The copper catalyst facilitates nucleophilic substitution, and the reaction is followed by extraction and purification steps involving brine washes and drying to isolate the product.
Formation of Hydrochloride Salt
The free base form of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or similar solvents at room temperature. This step enhances the compound’s stability and solubility in polar solvents, which is crucial for its handling and further applications.
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Hydrogenation | H2 gas or NaBH4 with PtCl6/RhCl3 catalyst | Ambient temp, >1 atm, alkyl alcohol solvent | Formation of 2-methylpyrrolidine intermediate |
| 2 | Nucleophilic substitution/coupling | 2-methyl-6-(bromomethyl)pyridine, Cu(I)Cl, DMF | 100-160 °C, N2 atmosphere, 10-48 h | 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine (free base) |
| 3 | Salt formation | HCl in dioxane | Room temperature, 12 h | 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride salt |
- The hydrogenation step is optimized by using non-corrosive alkyl alcohol solvents, which simplify product isolation and reduce equipment corrosion risks.
- Copper(I) chloride is the preferred catalyst for the coupling reaction due to its efficiency and selectivity in forming the C-N bond between the pyridine and pyrrolidine moieties.
- The reaction conditions (temperature, atmosphere, solvent) are critical for maximizing yield and purity, with DMF providing an ideal medium for the coupling step.
- Conversion to the hydrochloride salt significantly improves the compound’s physicochemical properties, such as solubility and stability, which are essential for its use in subsequent synthetic or biological applications.
- The described methods avoid the need for isolating unstable intermediates, enabling a more streamlined and commercially scalable synthesis.
- Alternative synthetic approaches involving palladium-catalyzed cross-coupling or reductive amination have been reported in related heterocyclic chemistry but are less documented specifically for this compound.
- Purification typically involves standard organic extraction, drying over anhydrous sodium sulfate, and chromatographic techniques to ensure high purity.
- The compound’s stability under standard laboratory conditions is good, but care should be taken to avoid exposure to strong oxidizing agents.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares molecular features of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride with key analogs:
Key Observations :
- CPCCOEt’s noncompetitive antagonism at mGluR1 contrasts with pyridine derivatives like MPEP, which target mGluR5, highlighting substituent-driven receptor selectivity .
Pharmacological Profiles and Mechanisms
MPEP (mGluR5 Antagonist)
- Mechanism : Competitive antagonist at mGluR5, with secondary NMDA receptor modulation .
- Applications : Reduces neuronal injury in traumatic brain models and suppresses seizures in Angelman syndrome .
- Limitations : Phenylethynyl group may limit brain penetration compared to pyrrolidine analogs .
CPCCOEt (mGluR1 Antagonist)
- Mechanism: Noncompetitive inhibition via transmembrane domain residues (Thr815, Ala818), disrupting receptor activation .
- Structural Insight : Demonstrates that substituent positioning (e.g., chromene carboxylate) dictates allosteric vs. orthosteric binding .
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine HCl
- Hypothesized Activity : Pyrrolidine-O-linked substituents may enhance binding to glutamate receptor subtypes.
Functional and Clinical Implications
- Neuroprotection : MPEP’s efficacy in reducing neuronal injury (IC₅₀ ~10 µM) suggests that the target compound’s pyrrolidine group could offer similar or improved neuroprotective effects with better pharmacokinetics .
- Receptor Selectivity : Substituent bulk and polarity critically influence mGluR subtype selectivity. For example, MPEP’s phenylethynyl group favors mGluR5, while pyrrolidine derivatives may shift selectivity toward mGluR1 or other GPCRs .
- Therapeutic Potential: Pyrrolidine-containing pyridines are under investigation for neurological disorders due to their balanced lipophilicity and solubility .
Biological Activity
2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety. The presence of these functional groups influences its interaction with biological targets.
The biological activity of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized to function as an enzyme inhibitor, impacting various biochemical pathways critical for cellular function. For instance, similar compounds have been shown to inhibit TRPV1 channels, which are involved in pain sensation and inflammatory responses .
Antimicrobial Activity
Research indicates that pyridine derivatives, including 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains. For example, compounds with similar structures have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies involving cell lines such as MDA-MB-453 have revealed that certain derivatives can inhibit cell proliferation effectively. The growth inhibition concentrations (GI50) for related compounds ranged from 2 to 40 μM, suggesting that structural modifications can enhance potency .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride is crucial for optimizing its biological activity. Modifications to the pyridine ring and the pyrrolidine side chain can significantly affect its interaction with biological targets. For instance, the introduction of electron-withdrawing groups or changes in the alkyl chain length can enhance binding affinity and selectivity towards specific receptors .
| Modification | Effect on Activity | Example |
|---|---|---|
| Methyl group on pyridine | Increases lipophilicity | Enhanced membrane permeability |
| Pyrrolidine side chain | Improves receptor binding | Increased potency against TRPV1 |
| Substituents on pyridine | Alters selectivity | Variations in antimicrobial activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including those structurally related to 2-Methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride. Results indicated effective inhibition against E. coli and S. aureus, with MIC values as low as 0.0048 mg/mL .
- Anticancer Activity : In a comparative study of synthetic compounds derived from natural products, several analogs exhibited selective cytotoxicity against breast cancer cell lines, reinforcing the importance of structural features in enhancing therapeutic efficacy .
- TRPV1 Antagonism : Research on related compounds revealed their role as TRPV1 antagonists with significant analgesic properties, suggesting that modifications to the pyrrolidine moiety could yield potent pain-relieving agents .
Q & A
Q. What are the optimal synthetic routes for 2-methyl-6-(pyrrolidin-3-ylmethyl)pyridine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyridine-pyrrolidine hybrids often involves nucleophilic substitution or reductive amination. For example, chloromethyl pyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) can react with pyrrolidine analogs under basic conditions to form the desired product . Reaction optimization may include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.
- Catalysts : Using triethylamine or DMAP to accelerate coupling efficiency.
Yield improvements often require purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) .
Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?
- Methodological Answer : A combination of techniques ensures accuracy:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., distinguishing pyrrolidine methylene protons at δ 2.5–3.5 ppm and pyridine aromatic protons at δ 7.0–8.5 ppm) .
- HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients detect impurities (<1% threshold). Electrospray ionization (ESI) confirms molecular ion peaks .
- Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .
Q. How should researchers handle stability issues during storage?
- Methodological Answer : Stability is influenced by hygroscopicity and light sensitivity. Best practices include:
- Storage conditions : Sealed desiccators at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the hydrochloride salt .
- Stability monitoring : Periodic TLC or HPLC checks every 3–6 months to detect degradation (e.g., free base formation or oxidation byproducts) .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data in receptor-binding assays?
- Methodological Answer : Contradictions may arise from:
- Impurity interference : HPLC-MS identifies residual solvents (e.g., DMF) or synthetic byproducts (e.g., N-alkylated analogs) that compete with the target compound .
- Receptor heterogeneity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement.
- Buffer compatibility : Test activity in varying pH (5.5–7.4) and ionic strength conditions to rule out artifactual inhibition .
Q. How can in silico modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : Computational approaches include:
- Molecular docking : PyMOL or AutoDock predicts binding poses of the pyrrolidine-pyridine scaffold in target proteins (e.g., GPCRs or ion channels).
- ADMET prediction : Tools like SwissADME assess logP (target <3 for CNS penetration), polar surface area (<90 Ų for oral bioavailability), and metabolic stability (CYP3A4 liability screening) .
- QM/MM simulations : Evaluate electrostatic interactions of the protonated pyrrolidine nitrogen with binding site residues .
Q. What experimental controls are critical when analyzing data from cell-based toxicity assays?
- Methodological Answer : To mitigate false positives/negatives:
- Solvent controls : Include DMSO or ethanol at the same concentration used in test samples.
- Osmolarity controls : Verify that hydrochloride salt concentrations do not induce osmotic stress.
- Cytotoxicity validation : Combine MTT assays with live/dead staining (e.g., propidium iodide) to distinguish specific toxicity from general cell death .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential for handling this compound?
- Methodological Answer : PPE requirements align with GHS hazard codes (H302, H315, H319):
- Respiratory protection : NIOSH-approved N95 masks for airborne particulates during weighing .
- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to hydrochloride salts.
- Eye protection : Goggles with side shields to prevent splashes .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
